叔丁基噻环-3-基氨基甲酸酯

描述

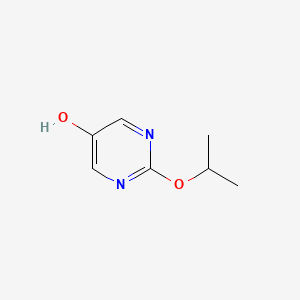

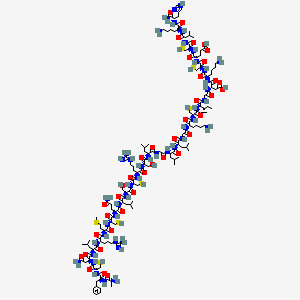

“tert-Butyl thietan-3-ylcarbamate” is a chemical compound with the molecular formula C8H15NO2S . It falls under the category of building blocks . The compound has a molecular weight of 189.275 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl thietan-3-ylcarbamate” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases like ChemSpider .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl thietan-3-ylcarbamate” are not available, related compounds like “tert-butyl (2-ethylhexyl) monoperoxy carbonate” have been studied for their thermal reactions and decomposition characteristics .

科学研究应用

复杂分子的合成

环丙烷化中间体的工艺开发和中试合成:温杰·李等人(2012 年)详细阐述了淋巴细胞功能相关抗原 1 抑制剂中间体的可扩展合成,展示了改进的库林科维奇-希莫尼亚克环丙烷化和随后的酰胺形成的效用。该工艺强调了类似化合物在通过高效且可扩展的合成路线开发药学中间体中的相关性 (李等人,2012 年).

材料科学和结构分析

新型有机凝胶的合成和表征:孙加宝等人(2015 年)合成了苯并噻唑改性的咔唑衍生物,以研究其有机凝胶化特性,而叔丁基的存在显著影响了有机凝胶化特性。所得的基于干凝胶的薄膜表现出强烈的蓝色发射特性,在检测酸蒸汽方面具有荧光传感材料的潜力,突出了叔丁基衍生物在材料科学中的作用 (孙等人,2015 年).

化学结构分析

晶体结构和赫希菲尔德表面分析:阿里·达瓦·埃尔·梅斯特迪等人(2022 年)通过绿色方法合成了叔丁基乙酰氨基甲酸酯,并使用赫希菲尔德表面分析进行了详细的晶体结构分析。这项研究展示了结构分析在理解叔丁基氨基甲酸酯衍生物的分子间相互作用和堆积中的重要性 (埃尔·梅斯特迪等人,2022 年).

高级合成应用

对映和区域选择性不对称合成:R. 杰纳和 D. 达斯(2021 年)开发了一种用于亲核加成反应的手性氨基膦酸酯配位的钌配合物,展示了高区域选择性和对映体过量。这项工作说明了叔丁基衍生物在催化精确合成反应中的应用,有助于手性分子的开发 (杰纳和达斯,2021 年).

安全和危害

作用机制

Mode of Action

The exact mode of action of tert-Butyl thietan-3-ylcarbamate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the tert-butyl group is known for its unique reactivity pattern in chemical transformations .

Biochemical Pathways

The tert-butyl group has been noted for its implications in biosynthetic and biodegradation pathways .

属性

IUPAC Name |

tert-butyl N-(thietan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVIWSAGRLVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725498 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943437-98-7 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Oxireno[4,5]pyrano[3,2-b]pyridine(9CI)](/img/no-structure.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)